molecular formula C19H13N3O6S B4582429 Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate

Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate

Cat. No.: B4582429
M. Wt: 411.4 g/mol
InChI Key: JCIUNYKFCYFFQV-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H13N3O6S and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate is 411.05250632 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Polymorphism and Thermochemistry

  • Conformational Polymorphism : A hexamorphic crystal system of a structurally similar compound, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, demonstrated variations in molecular conformation and packing, leading to different crystal colors and thermodynamic stability. Such polymorphism provides insights into solid-state chemistry and material properties (Yu et al., 2000).

Synthesis and Chemical Reactions

  • Diels−Alder Reactions : A study on the Diels−Alder reactions of 2-amino-substituted furans, including compounds structurally related to the query molecule, revealed efficient routes to produce substituted anilines, highlighting the utility in organic synthesis (Padwa et al., 1997).

Applications in Materials Science

  • Electroactive Polymers : Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones showed the synthesis of monomers leading to electroactive films. This application is crucial for developing new materials for electronic devices (Baldwin et al., 2008).

Solid-State NMR and Computational Chemistry

  • Structural Analysis using SSNMR : A detailed molecular structure analysis of polymorphic forms of a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, was conducted using solid-state NMR and computational chemistry. This study provided quantitative insights into molecular conformation and its impact on material properties (Smith et al., 2006).

Antimicrobial Activity

  • Schiff Bases Synthesis : A study focused on the synthesis of Schiff bases involving thiophene derivatives, which exhibited antimicrobial activity. This demonstrates the compound's potential application in developing new antimicrobial agents (Arora et al., 2013).

Properties

IUPAC Name

methyl 4-cyano-3-methyl-5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O6S/c1-10-12(9-20)18(29-16(10)19(24)27-2)21-17(23)15-8-7-14(28-15)11-5-3-4-6-13(11)22(25)26/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIUNYKFCYFFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate
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Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate
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Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate
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Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate
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Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate
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Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate

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